Hamaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H19ClN2O |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

9-[(4-chlorophenyl)methyl]-6-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indole |

InChI |

InChI=1S/C20H19ClN2O/c1-13-20-17(9-10-22-13)18-11-16(24-2)7-8-19(18)23(20)12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3 |

InChI Key |

SRMUEFRMPPZYOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCC2=C1N(C3=C2C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Harmaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of harmaline (B1672942), a potent β-carboline alkaloid. Harmaline's diverse pharmacological profile, primarily characterized by its reversible inhibition of monoamine oxidase A (MAO-A), has significant implications for its psychoactive, neurological, and cardiovascular effects. This document synthesizes current research findings, presenting detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and signaling pathways to serve as a valuable resource for the scientific community.

Core Mechanism: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Harmaline is a well-established reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] By reversibly binding to MAO-A, harmaline increases the synaptic availability of these neurotransmitters, a mechanism central to its psychoactive and potential antidepressant properties.[4][5] This reversible nature distinguishes it from irreversible MAOIs, potentially offering a safer pharmacological profile with a reduced risk of hypertensive crisis when consuming tyramine-rich foods.[1]

The inhibitory effect of harmaline on MAO-A is potent and selective. This selective inhibition of MAO-A allows for the metabolism of tyramine (B21549) by MAO-B, mitigating the "cheese effect" associated with non-selective, irreversible MAOIs.[6] The primary role of harmaline in traditional psychoactive brews like ayahuasca is to prevent the enzymatic degradation of dimethyltryptamine (DMT), rendering it orally active.[1][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding harmaline's interactions with various molecular targets.

| Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Enzymes | ||||||

| MAO-A | Harmaline | Human | Inhibition Assay | 48 | 4540 | [8][9] |

| Receptors | ||||||

| 5-HT2A Receptor | Harmaline | Human | Radioligand Binding | 7790 | - | [1] |

| 5-HT2C Receptor | Harmaline | Human | Radioligand Binding | - | - | [1] |

| Imidazoline I2 Receptor | Harmaline | Human | Radioligand Binding | 22 | - | [1] |

| NMDA Receptor (MK-801 site) | Harmaline | Rabbit | [3H]MK-801 Binding | - | 60,000 (Inferior Olive), 170,000 (Cortex) | [10] |

| α1-Adrenoceptors | Harmaline | Rat | Receptor Binding | ~31,000-36,000 | - | [11] |

| Ion Channels | ||||||

| Voltage-gated Na+ Channel (Nav1.7) | Harmaline | Human | Automated Patch-Clamp | - | 35,500 | [1][2] |

| Voltage-gated Ca2+ Channels | Harmaline | Rat | Whole-cell Patch-Clamp | - | 100,600 | [12][13] |

| Voltage-gated K+ Channels | Harmaline | Rat | Whole-cell Patch-Clamp | - | >100,000 | [12] |

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Harmaline for Various Molecular Targets.

Detailed Experimental Protocols

Monoamine Oxidase A (MAO-A) Inhibition Assay

Principle: This assay quantifies the inhibitory effect of harmaline on MAO-A activity by measuring the enzymatic conversion of a substrate to a fluorescent or luminescent product. A common substrate is kynuramine (B1673886), which is deaminated by MAO-A to form 4-hydroxyquinoline, a fluorescent compound.

Materials:

-

Human recombinant MAO-A enzyme

-

Harmaline hydrochloride

-

Kynuramine dihydrobromide (substrate)

-

Clorgyline (positive control, selective MAO-A inhibitor)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

96-well black microplates (for fluorescence) or white opaque microplates (for luminescence)

-

Fluorescence or luminescence microplate reader

Procedure:

-

Prepare serial dilutions of harmaline in potassium phosphate buffer.

-

In a 96-well plate, add the MAO-A enzyme solution to each well, followed by the different concentrations of harmaline or the positive control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong base (e.g., 2N NaOH).

-

Measure the fluorescence (Ex: ~320 nm, Em: ~380 nm) or luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each harmaline concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3][6][14]

Voltage-Gated Sodium Channel (Nav1.7) Inhibition Assay using Automated Patch-Clamp

Principle: This electrophysiological technique measures the effect of harmaline on the ionic currents flowing through Nav1.7 channels expressed in a cell line, allowing for the determination of the compound's inhibitory potency (IC50).

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels.

-

Automated patch-clamp system.

-

Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose, 10 HEPES; pH 7.4.

-

Intracellular solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES; pH 7.2.

-

Harmaline hydrochloride.

-

Tetrodotoxin (TTX) to confirm the presence of voltage-gated sodium currents.

Procedure:

-

Culture the Nav1.7-expressing cells and harvest them for the experiment.

-

Prepare a single-cell suspension and load it into the automated patch-clamp system.

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that activates the channels (e.g., -10 mV).

-

Record baseline currents in the absence of the compound.

-

Perfuse the cells with increasing concentrations of harmaline and record the corresponding currents until a steady-state inhibition is reached.

-

Apply TTX at the end of the experiment to block the Nav1.7 currents and determine the TTX-sensitive component.

-

Analyze the data to determine the percentage of current inhibition at each harmaline concentration and calculate the IC50 value.[1][2][15]

Vasorelaxant Effect in Isolated Rat Aorta

Principle: This ex vivo assay assesses the ability of harmaline to relax pre-contracted aortic rings, providing insights into its effects on vascular smooth muscle and endothelial function.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Krebs-Henseleit solution (in mM): e.g., 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose.

-

Phenylephrine (B352888) (PE) or KCl to induce contraction.

-

Harmaline hydrochloride.

-

Organ bath system with isometric force transducers.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

-

Euthanize the rat and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

-

Induce a sustained contraction with a high concentration of KCl (e.g., 60-80 mM) or a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction reaches a stable plateau, add cumulative concentrations of harmaline to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-contraction induced by KCl or PE.

-

To investigate the role of the endothelium, the experiment can be repeated in endothelium-denuded rings (achieved by gently rubbing the intimal surface).[16][17][18][19]

Signaling Pathways and Molecular Interactions

MAO-A Inhibition and Neurotransmitter Modulation

The primary mechanism of harmaline's action on the central nervous system is through the inhibition of MAO-A, leading to an increase in the levels of key monoamine neurotransmitters.

Vasorelaxant Effects of Harmaline

Harmaline induces vasorelaxation through a complex interplay of endothelium-dependent and -independent mechanisms. It stimulates the release of nitric oxide (NO) and prostacyclin from endothelial cells and also directly affects vascular smooth muscle cells by blocking voltage-gated calcium channels.[11][12][17][20]

Experimental Workflow for MAO-A Inhibition Assay

The following diagram illustrates the typical workflow for determining the MAO-A inhibitory activity of harmaline.

References

- 1. mdpi.com [mdpi.com]

- 2. The Plant Alkaloid Harmaline Blocks the Voltage-Gated Sodium Channel Nav1.7: A Study Using an Automated Patch-Clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Harmaline competitively inhibits [3H]MK-801 binding to the NMDA receptor in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PHARMACOKINETICS In the rat of the hallucinogenic alkaloids harmine and harmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of voltage-gated channel currents by harmaline and harmane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of voltage-gated channel currents by harmaline and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vasorelaxant effects of harmine and harmaline extracted from Peganum harmala L. seeds in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reprocell.com [reprocell.com]

- 20. Excretion in rats [bio-protocol.org]

Technical Guide: Harmaline and its Interaction with the Cyclooxygenase-2 Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the current scientific understanding of harmaline's interaction with the cyclooxygenase-2 (COX-2) enzyme. While the direct selective inhibition of COX-2 by harmaline (B1672942) is not strongly supported by a consensus in the existing literature, evidence points towards a modulatory role through the inhibition of signaling pathways that regulate COX-2 expression. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key pathways involved to offer a comprehensive resource for researchers in inflammation and drug discovery.

Introduction to Harmaline and the COX Pathway

Harmaline is a naturally occurring β-carboline alkaloid found in the seeds of Peganum harmala and other plants. It is known for a range of pharmacological activities. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.

This guide examines the evidence for harmaline as a potential modulator of the COX-2 pathway, focusing on both direct enzymatic inhibition and indirect regulation of its expression.

Direct Enzymatic Inhibition of COX-2 by Harmaline

The characterization of harmaline as a direct and selective COX-2 inhibitor is currently ambiguous, with conflicting or incomplete data in the scientific literature.

2.1 Quantitative Data on COX Inhibition

Direct enzymatic assays are required to determine the half-maximal inhibitory concentration (IC50) for a compound against both COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides the selectivity index (SI). A high SI indicates selectivity for COX-2.

While one study reported that harmaline itself showed no COX inhibitory activity in a purified enzyme assay[1], another investigation focusing on β-carboline alkaloids from Peganum harmala identified a salt of the compound, harmaline hydrochloride, as having in vitro activity against COX-2.[2] The available data is summarized below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Harmaline | Not Reported / Inactive[1] | Not Reported / Inactive[1] | Not Applicable |

| Harmaline Hydrochloride | Not Reported | 2.638[2] | Not Determined |

Table 1: Summary of reported in vitro COX inhibition data for harmaline and its hydrochloride salt. The lack of corresponding COX-1 inhibition data for harmaline hydrochloride prevents the determination of its selectivity for COX-2.

2.2 Experimental Protocol: In Vitro COX Inhibition Assay

To determine the IC50 values and selectivity of a test compound like harmaline, a standard in vitro enzyme inhibition assay is employed. The following is a generalized protocol based on common methodologies.[3][4][5]

Objective: To measure the concentration-dependent inhibition of purified COX-1 and COX-2 enzymes by a test compound.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Substrate (Arachidonic Acid)

-

Test compound (Harmaline) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

-

Detection method: Prostaglandin (B15479496) E2 (PGE2) enzyme immunoassay (EIA) kit or LC-MS/MS

Procedure:

-

Enzyme Preparation: Reconstitute and dilute purified COX-1 and COX-2 enzymes in cold reaction buffer to the desired concentration.

-

Reaction Setup: In separate reaction tubes for COX-1 and COX-2, mix the reaction buffer, cofactors, and the enzyme solution.

-

Inhibitor Pre-incubation: Add various concentrations of the test compound (e.g., serial dilutions from 0.01 µM to 100 µM) or vehicle control (DMSO) to the enzyme solutions. Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a specified incubation period (e.g., 2 minutes at 37°C), terminate the reaction by adding a stopping agent, such as a strong acid.

-

Quantification of Product: Quantify the amount of PGE2 produced using a competitive EIA kit or by LC-MS/MS. The amount of PGE2 is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Selectivity Index Calculation: Calculate the SI by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Regulation of COX-2 Expression via NF-κB Pathway

A more substantiated mechanism for the anti-inflammatory effects of harmaline and the related compound harmine (B1663883) involves the suppression of COX-2 gene expression.[6] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical transcriptional regulator of pro-inflammatory genes, including COX-2.[7][8][9]

3.1 The NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including the gene for COX-2, initiating their transcription. Studies have shown that harmine can inhibit the nuclear translocation of the p65 subunit, thereby preventing the expression of NF-κB's downstream targets.[7][8]

3.2 Experimental Protocol: Western Blot for COX-2 Expression

To validate that harmaline reduces COX-2 levels by inhibiting the NF-κB pathway, a Western blot analysis is a standard and effective method.

Objective: To measure the protein levels of COX-2 in cells treated with an inflammatory stimulus and harmaline.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Harmaline

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-COX-2 and anti-β-actin (as a loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of harmaline for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 12-24 hours) to induce COX-2 expression. Include control groups: untreated, LPS-only, and harmaline-only.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control. Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the β-actin band intensity.

Conclusion and Future Directions

The current body of evidence suggests that the primary anti-inflammatory mechanism of harmaline related to the cyclooxygenase pathway is likely the suppression of COX-2 gene expression through the inhibition of NF-κB signaling, rather than direct, selective enzymatic inhibition. While one report indicates in vitro COX-2 inhibitory activity for harmaline hydrochloride, further studies are required to confirm this finding, establish a full inhibitory profile against COX-1, and determine its selectivity index.

For drug development professionals, harmaline's scaffold may serve as a foundation for designing novel anti-inflammatory agents. Future research should focus on:

-

Clarifying Direct Inhibition: Conducting comprehensive in vitro enzymatic assays with harmaline and its derivatives against both COX-1 and COX-2 to definitively determine their IC50 values and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Investigating analogs of harmaline to identify chemical modifications that could enhance direct COX-2 inhibitory potency and selectivity.[1]

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of harmaline in animal models of inflammation and correlating the findings with ex vivo analysis of COX-2 expression and prostaglandin levels.

References

- 1. Harmaline Analogs as Substrate-Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - OPEN Foundation [open-foundation.org]

- 8. researchgate.net [researchgate.net]

- 9. Harmine, a small molecule derived from natural sources, inhibits enterovirus 71 replication by targeting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Harmaline: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmaline (B1672942) (C₁₃H₁₄N₂O) is a fluorescent psychoactive indole (B1671886) alkaloid belonging to the harmala alkaloid and β-carboline family.[1][2] Primarily extracted from the seeds of Peganum harmala (Syrian Rue), this compound has a rich history in traditional medicine and is a subject of significant interest in modern scientific research due to its diverse pharmacological activities.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of harmaline, supplemented with detailed experimental protocols and visual representations of its mechanisms of action.

Chemical Structure and Identification

Harmaline, chemically known as 4,9-dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole, is the reduced hydrogenated form of harmine.[1][2] Its core structure consists of a β-carboline backbone with a methoxy (B1213986) group at the 7th position and a methyl group at the 1st position.

Table 1: Chemical Identifiers of Harmaline

| Identifier | Value |

| IUPAC Name | 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole |

| CAS Number | 304-21-2 |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol [1] |

| InChI | InChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3 |

| InChIKey | RERZNCLIYCABFS-UHFFFAOYSA-N |

| SMILES | CC1=NCCC2=C1NC3=C2C=C(OC)C=C3 |

| Synonyms | 1-Methyl-7-methoxy-3,4-dihydro-β-carboline, 3,4-Dihydroharmine, Harmidine |

Physicochemical Properties

Harmaline is a crystalline solid, typically appearing as a white to yellowish powder.[4] It is known for its fluorescent properties under ultraviolet light, a characteristic that aids in its detection and analysis.[2][3]

Table 2: Physicochemical Properties of Harmaline

| Property | Value | Reference(s) |

| Melting Point | 232-234 °C | [5] |

| 229-231 °C | ||

| Boiling Point | 354.4 °C (rough estimate) | [5] |

| Density | 1.085 g/cm³ (rough estimate) | [1] |

| pKa | 9.55 ± 0.04 | |

| 4.2 | [6] | |

| Solubility | Water: Slightly soluble | [4][5] |

| Ethanol (B145695): Soluble | [4] | |

| Hot Alcohol: Quite soluble | ||

| Ether: Slightly soluble | ||

| Dilute Acids: Quite soluble | ||

| DMSO: 2.15 mg/mL (10.03 mM) | [1] |

Note: Discrepancies in reported melting points and pKa values may arise from variations in experimental conditions and purity of the samples.

Spectroscopic Data

The structural elucidation of harmaline is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data of Harmaline

| Technique | Key Data and Observations |

| ¹H NMR | Data available in various deuterated solvents, showing characteristic peaks for the aromatic, methoxy, and methyl protons. |

| ¹³C NMR | Data available, providing detailed information on the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to N-H, C-H, C=N, and C-O functional groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ is observed at m/z 214, confirming the molecular weight. Fragmentation patterns provide further structural information. |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound like harmaline.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Harmaline sample (finely powdered)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the harmaline sample is dry and finely powdered.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting point. Observe the sample through the magnifying lens.

-

Allow the apparatus to cool.

-

Prepare a new sample and place it in the apparatus. Heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range). This is the melting point range.

-

For accuracy, repeat the measurement with a fresh sample.

Spectrophotometric Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of harmaline using UV-Visible spectrophotometry. This method is based on the principle that the UV-visible absorption spectrum of an ionizable compound changes with pH.

Materials:

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values (e.g., phosphate, borate (B1201080) buffers)

-

Stock solution of harmaline in a suitable solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

Procedure:

-

Prepare a series of solutions of harmaline at a constant concentration in different buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Measure the UV-visible absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) where the maximum difference in absorbance is observed between the acidic and basic forms of harmaline.

-

Measure the absorbance of each solution at this (these) wavelength(s).

-

Plot a graph of absorbance versus pH. The resulting titration curve should be sigmoidal.

-

The pKa is the pH at which the inflection point of the sigmoid curve occurs. Mathematically, it is the pH at which the concentrations of the acidic and basic forms are equal. This can be determined from the midpoint of the absorbance change.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated (acidic) form, and AB is the absorbance of the fully deprotonated (basic) form.

Extraction and Purification of Harmaline from Peganum harmala Seeds

Objective: To isolate and purify harmaline from its natural source.

Materials:

-

Ground Peganum harmala seeds

-

Methanol (B129727) or ethanol

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH) solution, 1M

-

Chloroform (B151607) or dichloromethane

-

Separatory funnel

-

Filter paper and funnel

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction: a. Macerate the ground seeds in methanol or ethanol for 24-48 hours at room temperature. b. Filter the mixture and collect the filtrate. c. Repeat the extraction process with the residue to ensure complete extraction of alkaloids. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction (Purification): a. Dissolve the crude extract in 1M HCl to protonate the alkaloids, making them water-soluble. b. Filter the acidic solution to remove any insoluble non-alkaloidal material. c. Wash the acidic solution with a nonpolar organic solvent like chloroform to remove lipids and other non-basic impurities. The alkaloids will remain in the aqueous acidic layer. d. Carefully collect the aqueous layer and basify it to approximately pH 9-10 with 1M NaOH. This will deprotonate the alkaloids, causing them to precipitate out of the solution or become soluble in a nonpolar solvent. e. Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The harmaline will move into the organic layer. f. Combine the organic extracts and dry them over anhydrous sodium sulfate. g. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude harmaline alkaloid fraction.

-

Further Purification (Optional): a. The crude alkaloid fraction can be further purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica (B1680970) gel.

Biological Activities and Signaling Pathways

Harmaline exhibits a range of pharmacological effects, primarily through its interaction with the central nervous system.

Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Harmaline is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7] By inhibiting MAO-A, harmaline increases the synaptic levels of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant and psychoactive effects.

Interaction with NMDA Receptors

Harmaline has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor involved in synaptic plasticity and memory. It acts as an inverse agonist at the MK-801 binding site within the NMDA receptor ion channel. This interaction is thought to contribute to its tremorigenic and hallucinogenic effects.

Experimental Workflow: Extraction to Analysis

The following diagram illustrates a typical workflow for the extraction of harmaline from its natural source, followed by purification and analysis.

Conclusion

Harmaline remains a compound of significant scientific interest due to its well-defined chemical structure and diverse pharmacological properties. Its role as a reversible MAO-A inhibitor and its interaction with NMDA receptors make it a valuable tool for neuroscience research and a potential lead compound in drug development for neurological and psychiatric disorders. This guide provides a foundational understanding of harmaline's core chemical and physical properties, along with practical experimental protocols and a visualization of its primary mechanisms of action, to support further research and development in this field.

References

- 1. Harmaline competitively inhibits [3H]MK-801 binding to the NMDA receptor in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potentiation of morphine-induced antinociception by harmaline: involvement of μ-opioid and ventral tegmental area NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harmaline-induced tremor and impairment of learning are both blocked by dizocilpine in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic antidepressant- and anxiolytic-like effects of harmaline along with cinanserin in acute restraint stress-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Harmaline - Wikipedia [en.wikipedia.org]

Discovery and Synthesis of Novel Hamaline Analogs: A Technical Guide for Drug Development Professionals

Introduction: Hamaline, a fluorescent psychoactive β-carboline alkaloid isolated from the seeds of Peganum harmala, has garnered significant attention in the scientific community for its diverse pharmacological activities. These activities include potential applications in the treatment of cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various synthesized this compound and harmine (B1663883) analogs against different human cancer cell lines. The data is presented as IC50 values (in µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Dimeric this compound Analogs [1]

| Compound | Linker | A549 (Lung) | HeLa (Cervical) | PC-3 (Prostate) | MCF-7 (Breast) |

| 4 | Vanillin (B372448) | 4.5 ± 0.3 | 5.2 ± 0.4 | 6.1 ± 0.5 | 7.3 ± 0.6 |

| 5 | Benzaldehyde | > 10 | > 10 | > 10 | > 10 |

| 6 | (CH₂)₂ | 1.2 ± 0.1 | 0.9 ± 0.08 | 1.5 ± 0.2 | 2.0 ± 0.3 |

| 7 | (CH₂)₃ | 0.8 ± 0.07 | 0.6 ± 0.05 | 1.0 ± 0.1 | 1.3 ± 0.2 |

| Harmaline (B1672942) | - | 25 ± 2.1 | 30 ± 2.5 | 28 ± 2.3 | 35 ± 2.9 |

Table 2: Anticancer Activity of N-Substituted Harmine Analogs

| Compound | N-Substituent | SGC-7901 (Gastric) | B16-F10 (Melanoma) | HCT-116 (Colorectal) |

| 3a | Benzyl (B1604629) | 15.3 ± 1.2 | 18.7 ± 1.5 | 20.1 ± 1.8 |

| 3c | 4-Chlorobenzyl | 5.8 ± 0.4 | 7.2 ± 0.6 | 8.5 ± 0.7 |

| Harmine | - | > 50 | > 50 | > 50 |

Experimental Protocols

This section details the methodologies for the synthesis of key this compound analogs and the biological assays used for their evaluation.

Synthesis of Dimeric this compound Analogs[1]

A general procedure for the synthesis of dimeric this compound analogs linked by vanillin or other aldehydes is as follows:

-

Reaction Setup: To a solution of harmaline (2 equivalents) in methanol, add the corresponding aldehyde (1 equivalent).

-

Reflux: Reflux the reaction mixture for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired dimeric this compound analog.

Synthesis of N-Substituted Harmine Analogs

The synthesis of N-benzylated β-carboline derivatives can be achieved through the following steps:

-

Deprotonation: To a solution of harmine (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride (1.1 equivalents) at 0°C.

-

Alkylation: Stir the mixture at room temperature for 30 minutes, then add the corresponding benzyl halide (1.2 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for 12-16 hours.

-

Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the N-substituted harmine analog.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound analogs and a typical experimental workflow for their study.

Caption: PI3K/AKT signaling pathway and the inhibitory action of Harmine analogs.

Caption: Intrinsic and extrinsic apoptosis pathways activated by Harmine analogs.

Caption: General experimental workflow for the study of novel this compound analogs.

References

The Pharmacological Profile of Harmaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmaline (B1672942) is a naturally occurring β-carboline alkaloid found in plants such as Peganum harmala (Syrian Rue). It is a potent, reversible inhibitor of monoamine oxidase A (MAO-A) and exhibits a complex pharmacological profile, including hallucinogenic, tremorigenic, and potential therapeutic effects. This technical guide provides an in-depth overview of the pharmacological properties of harmaline, focusing on its mechanism of action, pharmacokinetics, and its effects on various physiological systems. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Introduction

Harmaline has a long history of traditional use in spiritual ceremonies and has garnered significant scientific interest due to its diverse pharmacological activities. Its primary mechanism of action is the reversible inhibition of MAO-A, which leads to increased levels of monoamine neurotransmitters in the synaptic cleft. This guide aims to provide a comprehensive technical resource for professionals in the fields of pharmacology, neuroscience, and drug development, summarizing the current understanding of harmaline's pharmacological profile.

Pharmacodynamics

The pharmacodynamic properties of harmaline are multifaceted, with its primary actions centered on the inhibition of MAO-A and interactions with various neurotransmitter receptors.

Monoamine Oxidase Inhibition

Harmaline is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[1] This inhibition leads to a decrease in the metabolism of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine, resulting in their increased availability in the brain.

Table 1: Inhibitory Activity of Harmaline against MAO-A

| Parameter | Value | Species | Reference |

| Ki | 48 nM | Bovine Liver | [1] |

| IC50 | 2.5–33 nM | Human |

Receptor Binding Profile

Harmaline interacts with a range of neurotransmitter receptors, although with lower affinity compared to its potent inhibition of MAO-A.

Table 2: Binding Affinities (Ki, nM) of Harmaline for Various Receptors

| Receptor | Ki (nM) | Species | Reference |

| 5-HT2A | Low µM range | Human | |

| 5-HT2C | Low µM range | Human | |

| Imidazoline I2 | 22 | Human | |

| NMDA (MK-801 site) | 60,000 (IC50) | Rabbit | [2] |

Pharmacokinetics

The pharmacokinetic profile of harmaline has been studied in both animals and humans, revealing rapid absorption and a relatively short elimination half-life.

Table 3: Pharmacokinetic Parameters of Harmaline

| Parameter | Value | Species | Route | Reference |

| Tmax | 1.76 ± 1.11 h | Rat | Oral | |

| Cmax | 117.80 ± 59.01 ng/mL | Rat | Oral | |

| Elimination Half-Life | ~2 hours | Human | Oral | [3] |

| Bioavailability (F) | 63.22% | Rat | Oral |

Key Pharmacological Effects and Signaling Pathways

Central Nervous System Effects

Harmaline's primary effects are on the central nervous system, leading to hallucinogenic experiences and the induction of tremors. The hallucinogenic properties are attributed to its MAO-A inhibition, which potentiates the effects of endogenous and exogenous tryptamines, and potentially through its interactions with serotonin receptors.

Harmaline-Induced Tremors

A notable pharmacological effect of harmaline is the induction of tremors, which has led to its use as an animal model for essential tremor.

References

- 1. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disruption of Fas-Fas Ligand Signaling, Apoptosis, and Innate Immunity by Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]

In-Vitro Characterization of Harmaline's COX-2 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature presents conflicting evidence regarding the in-vitro cyclooxygenase (COX) inhibitory activity of Harmaline. This guide aims to provide a comprehensive overview of the available data, outline standard experimental protocols for characterization, and highlight the existing discrepancies to inform future research.

Introduction

Harmaline is a naturally occurring β-carboline alkaloid found in plants such as Peganum harmala. While it has been studied for various pharmacological activities, its role as a cyclooxygenase (COX) inhibitor, and specifically its selectivity for the COX-2 isoform, remains a subject of scientific debate. COX enzymes are key players in the inflammatory pathway, converting arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Recent studies have presented contradictory findings on whether Harmaline directly inhibits COX enzymes in an in-vitro setting. This technical guide will summarize the existing data, provide a standardized methodology for further investigation, and offer visual representations of the relevant pathways and workflows.

Quantitative Data on Harmaline's COX Inhibition

The in-vitro data on Harmaline's COX inhibitory activity is sparse and conflicting. Below is a summary of the key findings from the available literature.

| Compound | Target Enzyme | Reported Activity (IC50) | Source |

| Harmaline Hydrochloride | COX-2 | 2.638 µM | Cheenpracha et al. |

| Harmaline | COX-1 | No inhibitory activity observed | Kalgutkar et al.[1] |

| Harmaline | COX-2 | No inhibitory activity observed | Kalgutkar et al.[1] |

IC50: The half-maximal inhibitory concentration. Note: A Selectivity Index (SI = IC50 for COX-1 / IC50 for COX-2) cannot be calculated due to the lack of a corresponding IC50 value for COX-1.

The conflicting results, with one study reporting a specific IC50 value for COX-2 inhibition by the hydrochloride salt of Harmaline[2] and another, more recent, study on Harmaline analogs reporting no inhibitory activity for the parent Harmaline compound against either isoform[1], underscore the need for further, rigorous in-vitro characterization.

Experimental Protocols for In-Vitro COX Inhibition Assay

To clarify the conflicting findings, a standardized in-vitro COX inhibitor screening assay is recommended. The following protocol is a generalized methodology based on commercially available fluorometric assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Harmaline for both COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

COX Cofactor

-

Harmaline (and/or Harmaline hydrochloride) of high purity

-

Known non-selective and COX-2 selective inhibitors (e.g., Ibuprofen, Celecoxib) for controls

-

96-well opaque microplates

-

Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Harmaline in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the Harmaline stock solution to be tested.

-

Prepare working solutions of all other reagents (enzymes, substrate, probe, cofactor) as per the manufacturer's instructions. Keep enzymes on ice.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add COX Assay Buffer, COX Cofactor, COX Probe, the appropriate COX enzyme (COX-1 or COX-2), and a specific concentration of the diluted Harmaline solution.

-

Positive Control Wells: Include wells with a known COX-1 or COX-2 inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) instead of Harmaline.

-

Enzyme Control (100% Activity) Wells: Add the solvent used for Harmaline (e.g., DMSO) instead of the inhibitor.

-

Background Wells: Contain all reagents except the enzyme to measure background fluorescence.

-

-

Incubation:

-

Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Subtract the background fluorescence from all other readings.

-

Determine the percentage of inhibition for each concentration of Harmaline relative to the enzyme control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the Harmaline concentration.

-

Calculate the IC50 value using a non-linear regression analysis of the dose-response curve.

-

Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Visualization of Pathways and Workflows

Diagram 1: Arachidonic Acid Cascade and the Role of COX Enzymes

Caption: Simplified Arachidonic Acid Cascade showing the roles of COX-1 and COX-2.

Diagram 2: Experimental Workflow for Determining COX-2 Selectivity

Caption: Workflow for determining the in-vitro COX-2 selectivity of a test compound.

Conclusion and Future Directions

The in-vitro characterization of Harmaline's COX-2 selectivity is currently inconclusive due to conflicting reports in the scientific literature. While one study suggests that Harmaline hydrochloride is a micromolar inhibitor of COX-2, another indicates that Harmaline itself has no inhibitory effect on either COX isoform. This discrepancy may arise from differences in experimental protocols, the specific form of Harmaline used (e.g., base vs. hydrochloride salt), or other un-identified variables.

For researchers and drug development professionals, it is crucial to approach this topic with a critical perspective. The provided experimental protocol offers a standardized framework to independently verify and expand upon the existing findings. Future research should focus on:

-

Direct comparative studies: Testing both Harmaline and its hydrochloride salt in parallel using the same validated assay for both COX-1 and COX-2 inhibition.

-

Orthogonal assay methods: Employing different assay formats (e.g., colorimetric, oxygen uptake) to confirm results.

-

Structural analysis: Investigating the potential binding mode of Harmaline to the COX-2 active site through computational modeling, which could help to rationalize the in-vitro findings.

Clarifying the COX inhibitory profile of Harmaline is an essential step in evaluating its potential as an anti-inflammatory agent and will provide valuable insights for the development of novel COX-2 selective inhibitors.

References

The Binding of Harmaline to Cyclooxygenase-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular interactions between the β-carboline alkaloid Harmaline and the enzyme Cyclooxygenase-2 (COX-2). While Harmaline itself exhibits limited direct inhibitory activity against COX-2, its chemical scaffold has served as a foundation for the development of potent and selective COX-2 inhibitors. This document summarizes the available quantitative data, details the experimental methodologies used to assess this binding, and visualizes the relevant biological and experimental pathways.

Quantitative Analysis of Harmaline and Analog Inhibition of COX-2

The inhibitory potential of Harmaline and its derivatives against the COX-2 enzyme has been quantified primarily through the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit 50% of the enzyme's activity. The data presented below is derived from in vitro enzyme inhibition assays.

| Compound | Substrate | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Harmaline | Arachidonic Acid (AA) | > 1 | Not Reported | Not Applicable | [1] |

| Harmaline Hydrochloride (Compound 3) | Not Specified | 2.638 | Not Reported | Not Applicable | [2] |

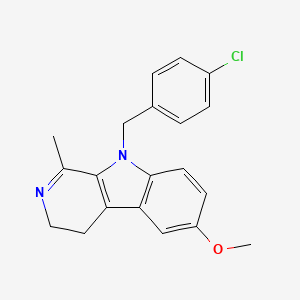

| 9-(4-chlorobenzyl)-6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole (Analog of Harmaline, Compound 3) | 2-Arachidonylglycerol (2-AG) | 0.022 | > 1 | > 45 | [1] |

| 9-(4-chlorobenzyl)-6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole (Analog of Harmaline, Compound 3) | Arachidonic Acid (AA) | 0.2 | Not Reported | Not Applicable | [1] |

| 1,2-diacetyl-1-nor-harmaline hydrochloride (Semisynthetic Derivative, 2Ac/4Ac) | Not Specified | 9.294 | Not Reported | Not Applicable | [2] |

Note: The data indicates that while Harmaline itself is not a potent COX-2 inhibitor, synthetic analogs show significantly increased potency and selectivity.

Experimental Protocols

The characterization of Harmaline and its analogs as COX-2 inhibitors relies on established in vitro enzyme assays. The following sections detail the typical methodologies employed.

In Vitro COX-2 Inhibition Assay (General Protocol)

This protocol outlines the common steps for determining the IC50 values of test compounds against purified COX-2.

-

Enzyme Preparation : Purified recombinant human or ovine COX-2 is used. The enzyme is typically stored at -80°C and kept on ice during use.[3][4]

-

Reaction Mixture : A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors such as hematin (B1673048) and L-epinephrine or glutathione.[5][6]

-

Inhibitor Incubation : The test compound (e.g., Harmaline or its analogs), dissolved in a suitable solvent like DMSO, is added to the enzyme solution at various concentrations. This mixture is pre-incubated, typically at 37°C for a specified time (e.g., 10-15 minutes), to allow for the binding of the inhibitor to the enzyme.[5][6]

-

Initiation of Reaction : The enzymatic reaction is initiated by the addition of a substrate, most commonly arachidonic acid (AA) or, in specific studies, 2-arachidonylglycerol (2-AG).[1][5]

-

Reaction Termination : After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid, such as 2.0 M HCl.[5]

-

Product Quantification : The product of the COX-2 reaction (e.g., Prostaglandin (B15479496) G2, which is then reduced to other prostaglandins) is quantified. This can be achieved through various methods, including:

-

Fluorometric Detection : A probe is used that fluoresces upon reacting with the prostaglandin product. The fluorescence intensity is measured (e.g., Ex/Em = 535/587 nm).[3][4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method provides a highly sensitive and specific quantification of the prostaglandin products.[5]

-

-

IC50 Calculation : The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

X-ray Crystallography

To elucidate the precise binding mode of Harmaline analogs to COX-2, X-ray crystallography studies have been performed.

-

Protein Crystallization : Purified COX-2 is crystallized, often in the presence of the inhibitor.

-

X-ray Diffraction : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

-

Structure Determination : The diffraction data is processed to determine the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution. A crystal structure of a Harmaline analog (compound 3) in complex with COX-2 has been resolved at 2.66 Å.[1] This revealed that the inhibitor binds within the cyclooxygenase active site.[1][7]

Molecular Docking

Computational molecular docking studies are employed to predict and analyze the binding interactions between Harmaline derivatives and the active site of COX-2.

-

Preparation of Structures : The 3D structures of the ligands (Harmaline and its analogs) and the receptor (COX-2) are prepared. The crystal structure of COX-2 is often obtained from the Protein Data Bank (PDB).[8]

-

Docking Simulation : A docking algorithm is used to predict the preferred binding orientation and conformation of the ligand within the COX-2 active site. The results are scored based on the predicted binding energy.[2][9]

-

Interaction Analysis : The docking results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the COX-2 active site, including Arg120, Tyr355, and Tyr385.[2]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the interaction of Harmaline with COX-2.

Caption: The COX-2 signaling pathway and the inhibitory action of Harmaline analogs.

Caption: Workflow for in vitro COX-2 inhibition assay.

Caption: Logical relationship of the Harmaline analog binding mechanism.

Concluding Remarks

The study of Harmaline's interaction with COX-2 provides a compelling case for the use of natural product scaffolds in drug discovery. While Harmaline itself is not a direct and potent inhibitor, its core structure has been successfully modified to create analogs with high affinity and selectivity for COX-2.[1] The methodologies outlined in this guide, from in vitro enzyme assays to structural biology and computational modeling, are crucial for the continued development and characterization of novel anti-inflammatory agents. Future research may further explore the therapeutic potential of these Harmaline-derived compounds for treating inflammation and pain.[10]

References

- 1. Harmaline Analogs as Substrate-Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.6. COX-2 Inhibition Assay [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Harmaline attenuates pain and inflammation: role of IL-1β, oxidative stress, nitric oxide and cyclo-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Harmaline in Cellular Models: A Technical Guide

Harmaline (B1672942), a β-carboline alkaloid derived from plants such as Peganum harmala, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the cellular effects of harmaline, focusing on its cytotoxic, apoptotic, and cell cycle-disrupting properties, as well as its impact on key signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms.

Quantitative Data on Harmaline's Biological Activity

The following table summarizes the cytotoxic and inhibitory effects of harmaline across various cellular models, providing key quantitative metrics for comparison.

| Cell Line | Cell Type | Assay | Endpoint | Concentration/IC50 | Duration of Treatment | Reference |

| A2780 | Human Ovarian Cancer | MTT | Cell Viability | IC50: ~300 µM | 24 hours | [1] |

| A2780 | Human Ovarian Cancer | MTT | Cell Viability | IC50: ~185 µM | 48 hours | [1] |

| NIH/3T3 | Mouse Embryonic Fibroblast | MTT | Cell Viability | IC50: 417 µM | 24 hours | [1] |

| A2080 | Malignant Human Cell Line | MTT | Cell Viability | IC50: 300 µM | 24 hours | [1] |

| SGC-7901 | Human Gastric Cancer | Not Specified | Apoptosis Induction | Not Specified | Not Specified | [1] |

| HeLa | Human Cervical Cancer | Not Specified | Apoptosis Induction | Not Specified | Not Specified | [1] |

| Breast Cancer Cells | Human Breast Cancer | Not Specified | Apoptosis Induction | Not Specified | Not Specified | [1] |

| Liver Cancer Cells | Human Liver Cancer | Not Specified | Apoptosis Induction | Not Specified | Not Specified | [1] |

| Human Prostate Cancer Cells | Human Prostate Cancer | Not Specified | Cytotoxicity | IC50: 8–10 µM | Not Specified | [1] |

| H1299 | Human Non-Small-Cell Lung Cancer | Not Specified | Cytotoxicity | IC50: 48.16 ± 1.76 µM | Not Specified | [1] |

| 4T1 | Mouse Breast Cancer | Not Specified | Cytotoxicity | IC50: 144.21 µM | Not Specified | [1] |

| A549 | Human Lung Carcinoma | Not Specified | Cytotoxicity | IC50: 67.9 ± 2.91 µM | Not Specified | [1] |

| Rat DRG Neurons | Rat Dorsal Root Ganglion Neurons | Patch-Clamp | ICa(V) Inhibition | IC50: 100.6 µM | Not Specified | [2] |

| Rat DRG Neurons | Rat Dorsal Root Ganglion Neurons | Patch-Clamp | INa(V) Inhibition | 23.0 ± 5.8% inhibition | at 100 µM | [2] |

| Rat DRG Neurons | Rat Dorsal Root Ganglion Neurons | Patch-Clamp | IK(V) Inhibition | 4.4 ± 9.3% inhibition | at 100 µM | [2] |

| Nav1.7 Channel | Voltage-Gated Sodium Channel | Automated Patch-Clamp | Peak and Late Na+ Current Inhibition | IC50: 35.5 µM | Not Specified | [3] |

| Rabbit Aorta Smooth Muscle | Rabbit Vascular Smooth Muscle | Contraction Assay | High K+-induced Contraction Inhibition | IC50: 4.6 x 10-5 M | Not Specified | [4] |

| Guinea-Pig Taenia Smooth Muscle | Guinea-Pig Intestinal Smooth Muscle | Contraction Assay | High K+-induced Contraction Inhibition | IC50: 6.8 x 10-5 M | Not Specified | [4] |

| Guinea-Pig Taenia Smooth Muscle | Guinea-Pig Intestinal Smooth Muscle | Contraction Assay | Carbachol-induced Contraction Inhibition | IC50: 7.0 x 10-5 M | Not Specified | [4] |

| U-87 | Human Glioblastoma | MTT | Cell Viability | Not specified, dose-dependent decrease | 24 and 48 hours | [5] |

| L929 | Mouse Fibroblast | MTT | Cell Viability | Not specified, dose-dependent decrease | 24 hours | [5] |

| Transformed and Non-transformed cell lines | Human | Viability/Colony Formation | Cell Viability | Dose-dependent reduction | Not Specified | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the biological activity of harmaline.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., A2780 and NIH/3T3 at 1.2 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of harmaline (e.g., 0–2000 µM).[1]

-

Incubation: Incubate the cells with harmaline for the desired time periods (e.g., 24 and 48 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 4 hours).

-

Solubilization: Discard the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method to detect and differentiate between apoptotic and necrotic cells using flow cytometry.

-

Cell Seeding and Treatment: Seed cells (e.g., 3 x 10^5 cells/well) in a 12-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of harmaline (e.g., 150 and 300 µM) for 24 hours.[1]

-

Cell Harvesting: Harvest the treated cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (e.g., Annexin V-FITC/PI double-staining kit).[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Propidium iodide (PI) staining of DNA followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with harmaline for a specified duration (e.g., 48 hours).

-

Cell Fixation: Harvest the cells and fix them in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Harmaline exerts its biological effects through the modulation of various signaling pathways. The following sections and diagrams illustrate these mechanisms.

Induction of Apoptosis

Harmaline has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. In A2780 ovarian cancer cells, harmaline treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in an elevated Bax/Bcl-2 ratio.[1] This shift promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately leading to caspase activation and apoptosis. Additionally, harmaline upregulates the tumor suppressor protein p53, which can further contribute to apoptosis induction.[1] In SGC-7901 human gastric cancer cells, harmaline has been shown to up-regulate the Fas/FasL signaling pathway, activating caspase-8 and caspase-3, key executioners of the extrinsic apoptotic pathway.[9]

Cell Cycle Arrest

Harmaline can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. In SGC-7901 cells, harmaline treatment leads to G2/M phase arrest.[9] This is associated with the upregulation of p53 and p21, and an increase in the phosphorylated (inactive) form of Cdc2, a key regulator of the G2/M transition.[9] Harmaline also downregulates the expression of p-Cdc25C, a phosphatase that activates Cdc2, and upregulates Cyclin B.[9]

Inhibition of Monoamine Oxidase (MAO)

One of the most well-characterized activities of harmaline is its reversible inhibition of monoamine oxidase A (MAO-A).[10] MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin (B10506) and norepinephrine. By inhibiting MAO-A, harmaline can increase the levels of these neurotransmitters in the synaptic cleft, which is relevant to its psychoactive and potential neuroprotective effects.[11]

Modulation of Ion Channels

Harmaline has been shown to modulate the activity of various voltage-gated ion channels. It inhibits voltage-activated calcium (ICa(V)), sodium (INa(V)), and potassium (IK(V)) channel currents in a concentration-dependent manner in rat dorsal root ganglion neurons.[2] Notably, it is a relatively potent blocker of the voltage-gated sodium channel Nav1.7, which is implicated in pain signaling.[3] Harmaline also inhibits calcium channels in vascular and intestinal smooth muscles, contributing to its vasorelaxant effects.[4]

General Experimental Workflow

The following diagram outlines a general workflow for investigating the biological activity of harmaline in a cellular model.

References

- 1. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of voltage-gated channel currents by harmaline and harmane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Plant Alkaloid Harmaline Blocks the Voltage-Gated Sodium Channel Nav1.7: A Study Using an Automated Patch-Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and Apoptotic Activity of the Novel Harmine Derivative ZC-14 in Sf9 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel mechanism of harmaline on inducing G2/M cell cycle arrest and apoptosis by up-regulating Fas/FasL in SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Harmaline - Wikipedia [en.wikipedia.org]

- 11. oamjms.eu [oamjms.eu]

Harmaline: A Comprehensive Technical Guide to its Therapeutic Targets Beyond COX-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmaline (B1672942), a β-carboline alkaloid primarily sourced from Peganum harmala, is well-documented for its potent inhibitory effects on cyclooxygenase-2 (COX-2). However, a growing body of evidence reveals a much broader pharmacological profile, suggesting its potential in a variety of therapeutic areas beyond inflammation. This technical guide provides an in-depth exploration of Harmaline's molecular targets beyond COX-2, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development initiatives.

Introduction to Harmaline

Harmaline (7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole) is a fluorescent psychoactive alkaloid that has been traditionally used in spiritual ceremonies and folk medicine.[1] Its primary and most studied mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A).[1] This activity underlies its psychoactive effects and has prompted investigations into its antidepressant potential. Beyond its interaction with MAO-A, Harmaline engages with a diverse array of molecular targets, positioning it as a promising scaffold for the development of novel therapeutics for neurological disorders, cancer, and cardiovascular conditions. This guide focuses on these non-COX-2 targets, providing a detailed overview of the current state of research.

Enzyme Inhibition

Harmaline's therapeutic potential is significantly linked to its ability to inhibit key enzymes involved in various physiological and pathological processes.

Monoamine Oxidase A (MAO-A)

Harmaline is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for its antidepressant and psychoactive properties.[2]

| Target | Inhibitory Concentration (IC50) | Assay Conditions | Reference |

| Human MAO-A | 0.10 ± 0.08 µM | Cocktail experiment using human liver enzymes | [2] |

Acetylcholinesterase (AChE)

Harmaline has been shown to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine (B1216132).[3][4] This activity suggests a potential therapeutic role in managing cognitive disorders like Alzheimer's disease, where cholinergic deficits are a key feature. While direct IC50 values for Harmaline are not consistently reported in the reviewed literature, studies confirm its inhibitory action.[3][4]

Sphingosine Kinase-1 (SphK1)

Recent studies have identified Harmaline as a potent inhibitor of Sphingosine Kinase-1 (SphK1), an enzyme implicated in cancer progression and inflammation. By inhibiting SphK1, Harmaline can disrupt pro-survival signaling pathways in cancer cells, leading to apoptosis.

| Target | Inhibitory Concentration (IC50) | Assay Conditions | Reference |

| Sphingosine Kinase-1 (SphK1) | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results |

Signaling Pathway of Harmaline in Neuroprotection

Caption: Harmaline's neuroprotective effects via MAO-A and AChE inhibition.

Modulation of Voltage-Gated Ion Channels

Harmaline exerts significant modulatory effects on various voltage-gated ion channels, which are crucial for neuronal excitability and muscle contraction.

Voltage-Gated Sodium Channels (Nav)

Harmaline has been identified as a blocker of voltage-gated sodium channels, with a notable effect on Nav1.7, a channel critically involved in pain perception.[5] This suggests a potential analgesic application for Harmaline.

Voltage-Gated Calcium Channels (CaV)

Harmaline inhibits voltage-gated calcium channels, which play a key role in neurotransmitter release and smooth muscle contraction.[1][6][7] This inhibition contributes to its vasodilatory and neuroprotective effects.

Voltage-Gated Potassium Channels (KV)

The inhibitory action of Harmaline extends to voltage-gated potassium channels.[6] By modulating these channels, Harmaline can influence neuronal firing patterns and cellular excitability.

| Target | Inhibitory Concentration (IC50) | Cell Type/Tissue | Reference |

| Voltage-gated Na+ channels | Reduced by <20% at 100 µM | Rat Dorsal Root Ganglion Neurons | [5] |

| Voltage-gated Ca2+ channels (total) | 100.6 µM | Rat Dorsal Root Ganglion Neurons | [6] |

| Voltage-gated Ca2+ channels (K+-induced contraction) | 46 µM | Rabbit Aorta | [1] |

| Voltage-gated K+ channels | Reduced by harmaline | Rat Dorsal Root Ganglion Neurons | [6] |

Anticancer Activity

Harmaline has demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Harmaline triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and the Fas/FasL signaling pathway.

Cell Cycle Arrest

Harmaline can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase. This is associated with the modulation of cell cycle regulatory proteins.

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. Harmaline has been shown to inhibit key steps in the metastatic cascade, including the activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.

| Cancer Cell Line | IC50 Value | Exposure Time | Reference |

| A2780 (Ovarian Cancer) | 300 µM | 24 hours | [8] |

| A2780 (Ovarian Cancer) | 185 µM | 48 hours | [8] |

| H1299 (Non-small-cell lung) | 48.16 ± 1.76 µM | Not Specified | [8] |

| A549 (Non-small-cell lung) | 67.9 ± 2.91 µM | Not Specified | [8] |

| 4T1 (Breast Cancer) | 144.21 µM | Not Specified | [8] |

| Human Prostate Cancer | 8 - 10 µM | Not Specified | [8] |

| Gastric Tumor Cells | < 4 µM | Not Specified | [8] |

| HBL-100 (Breast) | 32 µM | Not Specified | [9] |

| A549 (Lung) | 106 µM | Not Specified | [9] |

| HT-29 (Colon) | 45 µM | Not Specified | [9] |

| HCT-116 (Colon) | 33 µM | Not Specified | [9] |

| HELA (Cervical) | 61 µM | Not Specified | [9] |

| BHT-101 (Anaplastic Thyroid) | 11.7 ± 3.08 µM | Not Specified | [10] |

| CAL-62 (Anaplastic Thyroid) | 22.0 ± 1.6 µM | Not Specified | [10] |

Signaling Pathway of Harmaline-Induced Apoptosis in Cancer Cells

Caption: Harmaline's pro-apoptotic and anti-proliferative signaling in cancer.

Vasodilation

Harmaline induces relaxation of blood vessels, suggesting its potential in the management of hypertension and other cardiovascular diseases.[11] Its vasorelaxant effect is mediated through multiple mechanisms.